[5-(Aminomethyl)thiophen-2-yl](thiophen-3-yl)methanol
Overview
Description
“5-(Aminomethyl)thiophen-2-ylmethanol” is a chemical compound with the molecular formula C10H11NOS2. It is a member of the family of organosulfur compounds .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “5-(Aminomethyl)thiophen-2-ylmethanol” can be represented by the InChI code: 1S/C12H13NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7,12,14H,8,13H2 .Chemical Reactions Analysis
While specific chemical reactions involving “5-(Aminomethyl)thiophen-2-ylmethanol” are not mentioned in the search results, thiophene derivatives are known to be involved in various chemical reactions. For instance, they have been used as potential ligand replacements for hybrid solar cells .Physical And Chemical Properties Analysis
“5-(Aminomethyl)thiophen-2-ylmethanol” has a molecular weight of 219.31 g/mol . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- Novel compounds similar to 5-(Aminomethyl)thiophen-2-ylmethanol have been synthesized and characterized using various techniques like UV, IR, NMR, and mass spectrometry. These studies focus on understanding the structural optimization, vibrational spectra, and bonding features of such compounds (Shahana & Yardily, 2020).
Antibacterial Activity
- Molecular docking studies of similar compounds have been conducted to understand their antibacterial activity. These studies aim to analyze the interaction between the compounds and bacterial enzymes or receptors (Shahana & Yardily, 2020).
Material Science and Pharmaceuticals
- Thiophene-based compounds, such as the one , are significant in material science and pharmaceuticals due to their diverse biological activities and applications in fields like thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).
Antiviral Activity and Pharmacokinetics
- Further research into similar compounds includes analyzing their antiviral activity and pharmacokinetic behavior, helping in the development of new drugs or treatments (FathimaShahana & Yardily, 2020).
Crystal Structure Analysis
- Crystal structure analysis of related compounds provides insights into their molecular geometry and potential applications in drug design and material science (Nagaraju et al., 2018).
Nonlinear Optical Properties
- Thiophene-substituted compounds, akin to 5-(Aminomethyl)thiophen-2-ylmethanol, have been studied for their nonlinear optical properties, which are vital for applications in photonics and optoelectronics (Li et al., 2012).
Fluorescence Studies and Sensing Applications
- Fluorescence studies of thiophene-substituted compounds are significant for developing novel fluorophores and sensors, which can be used in chemical sensing and environmental monitoring (Naik et al., 2018).
These applications demonstrate the broad scope of research and potential uses of 5-(Aminomethyl)thiophen-2-ylmethanol and similar compounds in various scientific fields.
properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6,10,12H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUUISKLTZNDTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C2=CC=C(S2)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Aminomethyl)thiophen-2-yl](thiophen-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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